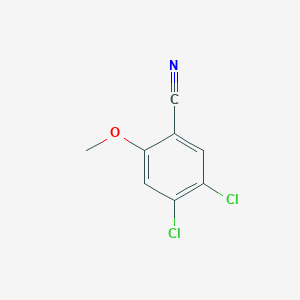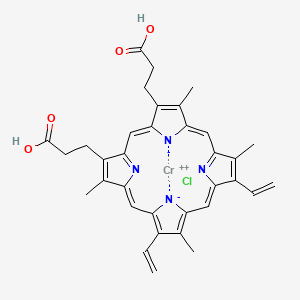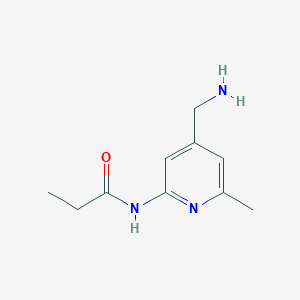
(E)-4-(4-fluorobenzylidene)-2-methyloxazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-(4-fluorobenzylidene)-2-methyloxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(4-fluorobenzylidene)-2-methyloxazol-5(4H)-one typically involves the condensation of 4-fluorobenzaldehyde with 2-methyl-4-oxazolinone under basic or acidic conditions. Common reagents used in this reaction include sodium hydroxide or hydrochloric acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-4-(4-fluorobenzylidene)-2-methyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The fluorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole-4-carboxylic acid derivatives, while reduction could produce 4-(4-fluorobenzyl)-2-methyloxazoline.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of (E)-4-(4-fluorobenzylidene)-2-methyloxazol-5(4H)-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorobenzylidene group could enhance binding affinity and specificity, while the oxazole ring might contribute to the overall stability and bioavailability of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-4-(4-chlorobenzylidene)-2-methyloxazol-5(4H)-one: Similar structure with a chlorine atom instead of fluorine.
(E)-4-(4-methylbenzylidene)-2-methyloxazol-5(4H)-one: Contains a methyl group instead of fluorine.
(E)-4-(4-nitrobenzylidene)-2-methyloxazol-5(4H)-one: Features a nitro group in place of fluorine.
Uniqueness
The presence of the fluorine atom in (E)-4-(4-fluorobenzylidene)-2-methyloxazol-5(4H)-one can significantly influence its chemical and biological properties. Fluorine is known to enhance metabolic stability, lipophilicity, and binding interactions, making this compound potentially more effective in certain applications compared to its analogs.
Propriétés
Formule moléculaire |
C11H8FNO2 |
|---|---|
Poids moléculaire |
205.18 g/mol |
Nom IUPAC |
(4Z)-4-[(4-fluorophenyl)methylidene]-2-methyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H8FNO2/c1-7-13-10(11(14)15-7)6-8-2-4-9(12)5-3-8/h2-6H,1H3/b10-6- |
Clé InChI |
CJDRPIOMZCOCEB-POHAHGRESA-N |
SMILES isomérique |
CC1=N/C(=C\C2=CC=C(C=C2)F)/C(=O)O1 |
SMILES canonique |
CC1=NC(=CC2=CC=C(C=C2)F)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


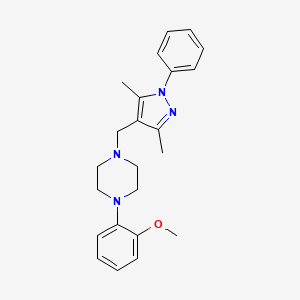
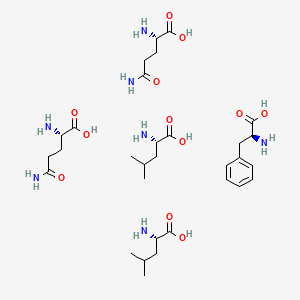
![(E)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methyl-N'-nitropiperazine-1-carboximidamide](/img/structure/B12340665.png)
![3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12340666.png)



